3-[(4-Methylphenyl)amino]-3-oxopropanoic acid
Description
3-[(4-Methylphenyl)amino]-3-oxopropanoic acid (CAS: 95262-01-4, C₁₀H₁₁NO₃, MW: 193.2 g/mol) is a malonamide derivative featuring a β-alanine backbone substituted with a 4-methylphenyl group at the amide nitrogen . Its structure combines a propanoic acid core with a 4-methylphenylamino moiety, making it a versatile scaffold for pharmaceutical and biochemical applications. The compound is synthesized via solvent-free fusion methods or hydrolysis of ester precursors, as seen in related analogs . Its physicochemical properties, such as moderate water solubility and a melting point range of 122–124°C (observed in structurally similar compounds), suggest stability under physiological conditions .
Properties
IUPAC Name |
3-(4-methylanilino)-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7-2-4-8(5-3-7)11-9(12)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKFYQZTVRBBDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366700 | |
| Record name | 3-[(4-methylphenyl)amino]-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95262-01-4 | |
| Record name | 3-[(4-Methylphenyl)amino]-3-oxopropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95262-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(4-methylphenyl)amino]-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The preparation of 3-[(4-Methylphenyl)amino]-3-oxopropanoic acid generally involves the nucleophilic acyl substitution reaction between an appropriately substituted aniline derivative and a reactive acylating agent that introduces the 3-oxopropanoic acid moiety.
A common synthetic route is:
- Step 1: Reaction of 4-methylaniline (p-toluidine) with Meldrum’s acid or ethyl oxalyl chloride to form an intermediate malonic acid monoanilide.
- Step 2: Hydrolysis or ring-opening of the intermediate to yield the target this compound.
This reaction proceeds via the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of the acylating agent, followed by rearrangement or hydrolysis to afford the final product.
Detailed Procedure Using Meldrum’s Acid (Analogous Method)
While direct literature on the 4-methylphenyl derivative is limited, closely related compounds such as 3-[(2-methylphenyl)amino]-3-oxopropanoic acid have been synthesized using Meldrum’s acid as the acylating agent. This method can be adapted for the 4-methylphenyl analog.
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 4-Methylaniline + Meldrum’s acid, heated at 60 °C, 4 hours | Formation of malonic acid monoanilide intermediate | ~78% |
| 2 | Acidification with concentrated HCl to pH 1, extraction | Isolation of intermediate as a solid | - |
| 3 | Heating intermediate at 60 °C under nitrogen, 3 hours | Conversion to 3-oxopropanoic acid derivative (cyclization or rearrangement) | ~90% |
| 4 | Work-up by trituration with ethyl acetate and washing | Purification of final product | - |
This method is advantageous due to mild reaction conditions, moderate to high yields, and relatively straightforward purification steps.
Alternative Method: Acylation with Ethyl Oxalyl Chloride
Another preparation method involves the acylation of 4-methylaniline with ethyl oxalyl chloride, followed by hydrolysis:
- Reaction: 4-Methylaniline reacts with ethyl oxalyl chloride in the presence of a base such as triethylamine to neutralize the HCl formed.
- Hydrolysis: The resulting ester intermediate is hydrolyzed under acidic or basic conditions to yield this compound.
This method is commonly used in laboratory synthesis due to the availability of reagents and relatively straightforward reaction setup.
| Parameter | Details |
|---|---|
| Starting Materials | 4-Methylaniline, ethyl oxalyl chloride |
| Solvent | Dichloromethane or similar inert solvent |
| Base | Triethylamine |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1–4 hours |
| Work-up | Aqueous acid/base hydrolysis, extraction |
| Yield | Moderate to high (typically 60–85%) |
Reaction Mechanism Insights
The key mechanistic step involves nucleophilic attack by the aniline nitrogen on the electrophilic carbonyl carbon of the acylating agent (Meldrum’s acid or ethyl oxalyl chloride). This forms an amide linkage, followed by rearrangement or hydrolysis to form the keto acid structure.
- Meldrum’s acid route: The ring-opening of Meldrum’s acid intermediate under heating leads to the formation of the 3-oxopropanoic acid moiety.
- Ethyl oxalyl chloride route: The acyl chloride reacts with the amine to form an amide ester intermediate, which upon hydrolysis yields the acid.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Meldrum’s acid + 4-methylaniline | Meldrum’s acid, 4-methylaniline | 60 °C, 4 hours; N2 atmosphere | ~78–90 | Mild conditions, good yield | Requires careful handling of Meldrum’s acid |
| Ethyl oxalyl chloride + 4-methylaniline | Ethyl oxalyl chloride, 4-methylaniline, triethylamine | 0 °C to RT, 1–4 hours; hydrolysis step | 60–85 | Readily available reagents, scalable | Use of corrosive acyl chloride, HCl byproduct |
Research Findings and Notes
- The Meldrum’s acid method has been demonstrated for closely related compounds and is adaptable for the 4-methylphenyl derivative with high purity and yield.
- The ethyl oxalyl chloride method is well-established for preparing amino-substituted oxopropanoic acids and offers flexibility in reaction scale.
- Reaction monitoring by thin-layer chromatography (TLC) and purification by extraction and recrystallization are standard.
- Both methods avoid harsh conditions, preserving the integrity of the amino and keto functionalities.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylphenyl)amino]-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3-[(4-Methylphenyl)amino]-3-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)amino]-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include the modulation of enzyme activity, alteration of protein-protein interactions, or changes in cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl, CN) enhance lipophilicity and target affinity, as seen in Factor Xa inhibition (3-cyanophenyl analog, IC₅₀: 0.8 µM) .
- Bulkier substituents (e.g., benzoyl) promote crystalline polymorphism, critical for drug formulation .
- Methoxy and ethoxy groups improve metabolic stability but may reduce aqueous solubility .
Physicochemical and Pharmacological Properties
Solubility and Stability
- The 4-methylphenyl analog exhibits moderate solubility in polar solvents (e.g., DMSO, methanol) due to its balanced hydrophobic/hydrophilic profile .
- Chlorinated analogs (e.g., 4-Cl) show higher logP values (~2.5), favoring membrane permeability but increasing hepatotoxicity risks .
Biological Activity
3-[(4-Methylphenyl)amino]-3-oxopropanoic acid is a compound of interest due to its structural characteristics, which suggest potential biological activities. This article explores its biological properties, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a propanoic acid backbone with an amino group attached to a para-methylphenyl substituent. Its molecular formula is , and it exhibits both acidic and basic properties due to the carboxylic acid and amino functionalities.
Biological Activities
Research indicates that this compound may possess various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against various pathogens. The presence of the aromatic ring may enhance interaction with microbial cell membranes .
- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation. Its structural similarity to known anticancer agents suggests that it may interfere with critical cellular pathways involved in tumor growth .
- Enzyme Inhibition : Studies have shown that derivatives of this compound can act as inhibitors of specific enzymes, such as urease. This inhibition can be crucial in managing conditions like kidney stones, where urease activity contributes to the formation of struvite stones .
The mechanism by which this compound exerts its biological effects likely involves:
- Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity. For instance, its interaction with enzymes involved in metabolic pathways can lead to decreased substrate availability for downstream processes .
- Cellular Uptake : The lipophilic nature of the phenyl group may facilitate cellular uptake, allowing the compound to reach intracellular targets more effectively .
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : The reaction begins with 4-methylaniline and an appropriate acylating agent.
- Reaction Conditions : Common methods include using acyl chlorides or anhydrides in the presence of bases like triethylamine to facilitate the formation of the amide bond.
- Purification : The product is purified through recrystallization or chromatography techniques .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Antimicrobial Activity : A study demonstrated that derivatives similar to this compound showed significant inhibition against Pseudomonas aeruginosa, a common pathogen in cystic fibrosis patients. This suggests potential for developing new antibiotics targeting resistant strains .
- Enzyme Inhibition Studies : Research on structurally related compounds revealed their effectiveness as anti-urease agents, significantly reducing urease activity in vitro. This indicates potential therapeutic applications in treating urolithiasis .
Data Summary Table
Q & A
Q. Basic Characterization
- NMR Spectroscopy : Use - and -NMR to confirm the presence of the 4-methylphenyl group (δ ~7.2–7.4 ppm for aromatic protons) and the amide carbonyl (δ ~170 ppm) .
- IR Spectroscopy : Identify amide C=O stretching (~1650–1680 cm) and carboxylic acid O-H (~2500–3300 cm) .
- Mass Spectrometry : Electrospray ionization (ESI-MS) in negative mode to detect the molecular ion peak (expected m/z for : 193.07) .
Q. Advanced Analysis
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide and carboxyl groups) .
- Elemental Analysis : Validate empirical formula with ≤0.3% deviation from theoretical C, H, N values .
How can derivatives of this compound be designed to enhance biological activity or solubility?
Q. Methodological Approach
- Derivatization Strategies :
- Amide Modifications : Replace the 4-methylphenyl group with electron-withdrawing substituents (e.g., nitro, trifluoromethyl) to alter electronic properties .
- Esterification : Convert the carboxylic acid to methyl or benzyl esters to improve lipophilicity for membrane permeability studies .
- Piperazinyl Conjugates : Attach piperazine moieties via acetyl linkers to enhance solubility and enable targeting of enzyme active sites (e.g., MurA inhibitors) .
Evaluation
Assess solubility via shake-flask method (aqueous buffer at pH 7.4) and logP calculations (e.g., XlogP3). Test bioactivity using enzyme inhibition assays (e.g., IC determination for target enzymes like MurA) .
How should researchers resolve contradictions in reported solubility or stability data?
Q. Data Reconciliation Protocol
- Controlled Experiments : Replicate conditions (pH, temperature, solvent) from conflicting studies. For example, test solubility in DMSO vs. PBS buffer and monitor degradation via stability-indicating HPLC .
- Advanced Techniques : Use dynamic light scattering (DLS) to detect aggregation or differential scanning calorimetry (DSC) to identify polymorphic forms affecting solubility .
What computational tools are recommended for studying molecular interactions or designing inhibitors?
Q. Advanced Modeling
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target enzymes (e.g., MurA). Validate with molecular dynamics simulations (GROMACS) to assess complex stability .
- QSAR Models : Develop quantitative structure-activity relationships using descriptors like polar surface area or H-bond donors to optimize inhibitor design .
How can stability under physiological conditions be systematically evaluated?
Q. Methodology
- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .
- pH Stability : Incubate the compound in buffers (pH 1.2–9.0) and quantify intact compound using UV spectrophotometry (λ = 260–280 nm) .
What strategies mitigate interference from impurities in biological assays?
Q. Quality Control
- Chromatographic Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to remove byproducts .
- Blank Controls : Include solvent and synthesis intermediate controls in assays to identify false positives .
How can researchers validate the compound’s role in oxidative stress pathways?
Q. Experimental Design
- Cell-Based Assays : Treat mammalian cells (e.g., HEK293) with the compound and measure reactive oxygen species (ROS) using fluorescent probes (e.g., CM-HDCFDA) .
- Enzyme Assays : Test inhibition of NADPH oxidase or interaction with glutathione using spectrophotometric methods (e.g., Ellman’s reagent) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
